molecular formula C19H15ClFN3O2 B2623912 2-chloro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide CAS No. 920156-90-7

2-chloro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide

Cat. No.: B2623912
CAS No.: 920156-90-7
M. Wt: 371.8
InChI Key: KAMVZZJZJHOGOE-UHFFFAOYSA-N
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Description

2-chloro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide is a complex organic compound that features a benzamide core substituted with a 2-chloro group and an ethyl linkage to a pyridazinyl moiety bearing a 4-fluorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide typically involves multiple steps:

    Formation of the Pyridazinyl Intermediate: The initial step involves the synthesis of the pyridazinyl intermediate. This can be achieved through the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorophenylhydrazine, which is then cyclized with a suitable dicarbonyl compound to yield the pyridazinyl ring.

    Ethylation: The pyridazinyl intermediate is then reacted with ethylene oxide or a similar ethylating agent under basic conditions to introduce the ethyl linkage.

    Formation of the Benzamide Core: The final step involves the reaction of the ethylated pyridazinyl intermediate with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form amines or alcohols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.

    Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH) in aqueous or mixed solvent systems.

Major Products

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-chloro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes, receptors, and nucleic acids.

    Material Science: It is explored for its potential use in the development of new materials with specific electronic, optical, or mechanical properties.

    Chemical Biology: The compound is used as a tool to probe biological pathways and mechanisms, particularly those involving pyridazinyl and benzamide moieties.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes such as kinases, proteases, or oxidoreductases, as well as receptors such as G-protein coupled receptors (GPCRs) or nuclear receptors.

    Pathways Involved: It may modulate signaling pathways involved in inflammation, cell proliferation, apoptosis, or microbial resistance.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(2-((6-(4-chlorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide: Similar structure but with a chlorine substituent instead of fluorine.

    2-chloro-N-(2-((6-(4-methylphenyl)pyridazin-3-yl)oxy)ethyl)benzamide: Similar structure but with a methyl substituent instead of fluorine.

    2-chloro-N-(2-((6-(4-nitrophenyl)pyridazin-3-yl)oxy)ethyl)benzamide: Similar structure but with a nitro substituent instead of fluorine.

Uniqueness

The presence of the 4-fluorophenyl group in 2-chloro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide imparts unique electronic and steric properties that can influence its biological activity and chemical reactivity. This makes it a valuable compound for the development of new drugs and materials with specific desired properties.

Properties

IUPAC Name

2-chloro-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN3O2/c20-16-4-2-1-3-15(16)19(25)22-11-12-26-18-10-9-17(23-24-18)13-5-7-14(21)8-6-13/h1-10H,11-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAMVZZJZJHOGOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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